5-Bromo-2-isopropoxybenzenesulfonamide
Description
5-Bromo-2-isopropoxybenzenesulfonamide is a brominated aromatic sulfonamide characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position and a sulfonamide (-SO₂NH₂) group. This compound is structurally analogous to several benzenesulfonamide derivatives but distinguished by its unique substitution pattern.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLZXHIJQUVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247695-27-7 | |
| Record name | 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents, such as bromine or N-bromosuccinimide, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
5-Bromo-2-isopropoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, the compound can disrupt folic acid synthesis, leading to antibacterial effects . Additionally, its bromine and isopropoxy groups may contribute to its binding affinity and specificity for other molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following sulfonamides share core similarities but differ in substituents, leading to distinct properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Bulkiness : The isopropoxy group in the target compound introduces greater steric hindrance compared to methoxy () or methyl () groups. This may reduce reactivity in nucleophilic substitution or cyclization reactions.
- N-Substitution : Primary sulfonamides (target and ) exhibit higher acidity (pKa ~10) compared to N-alkylated derivatives (e.g., , pKa ~12–13), influencing hydrogen bonding and biological activity.
Physicochemical Properties
- Solubility : The isopropoxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxy () or methyl () derivatives. N-Alkylation () further decreases solubility due to reduced polarity.
- Thermal Stability : Bulkier substituents (e.g., isopropoxy) may lower melting points compared to smaller groups like methyl.
Biological Activity
5-Bromo-2-isopropoxybenzenesulfonamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom , an isopropoxy group , and a sulfonamide group attached to a benzene ring. These functional groups contribute to its chemical reactivity and biological properties, particularly its potential as an antimicrobial and anticancer agent.
The biological activity of this compound is primarily attributed to its sulfonamide group , which can mimic para-aminobenzoic acid (PABA), a precursor in folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase , the compound disrupts folic acid synthesis, leading to antibacterial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves inhibiting bacterial growth, which is crucial for developing new antibiotics. In vitro studies have shown that the compound effectively inhibits various bacterial strains, suggesting its potential for treating infections caused by resistant bacteria.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways. For instance, compounds with similar structures have demonstrated IC50 values indicating potent anticancer activity against specific cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Moderate antibacterial | 20 | Inhibits folate synthesis |
| 5-Bromo-2-aryl benzimidazole | Potent anticancer | 5-15 | Induces apoptosis in cancer cells |
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Variable activity | 10-30 | Inhibits specific enzymes involved in cancer progression |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Activity : In cell culture studies, this compound was shown to reduce cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis. The observed IC50 was around 15 μM, indicating a promising lead for further development as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
